5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h4H,1-3H2,(H,8,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPIVLKXXMTJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
This compound can be synthesized through various methods involving the condensation of 2-amino pyrimidine derivatives with appropriate aldehydes or carboxylic acids. The synthesis typically yields high purity compounds that can be characterized using techniques such as NMR and mass spectrometry .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial properties, neuroprotection, and potential anticancer effects. Below are the key areas of biological activity:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine exhibit significant antibacterial activity against various strains of bacteria.
- Study Findings :
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 8d | 30-33 | E. coli |
| 8e | 30-33 | S. aureus |
| 8f | 22-25 | P. aeruginosa |
| 8g | 20 | S. pyogenes |
These results indicate that certain derivatives possess potent antibacterial properties that could be harnessed for therapeutic use.
Neuroprotective Effects
Another significant aspect of the biological activity of this compound is its neuroprotective potential. Research suggests that it may reduce neurotoxic injury associated with conditions like ischemia or anoxia .
- Mechanism : The neuroprotective effects are hypothesized to stem from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
- Antibacterial Study : A study conducted on synthesized hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine reported excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the agar well diffusion method with Norfloxacin as a control .
- Neuroprotection in Animal Models : In vivo studies have indicated that these compounds may offer protective effects in animal models subjected to induced ischemic conditions. The findings suggest a reduction in neuronal cell death and improved functional recovery post-injury .
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block for Organic Synthesis
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its fused ring structure allows for diverse functionalization and incorporation into larger frameworks used in advanced materials and catalysts.
Catalysis
- The compound's unique properties make it suitable for catalyzing various chemical reactions. It can act as a catalyst or a ligand in metal-catalyzed processes, enhancing reaction rates and selectivity in organic transformations.
Biological Applications
Enzyme Inhibition
- Preliminary studies indicate that this compound may inhibit specific enzymes and receptors. This property is being investigated for its potential to modulate biological pathways relevant to disease processes.
Drug Development
- The compound is being explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with biological targets positions it as a candidate for novel drug formulations.
Medicinal Chemistry
Therapeutic Potential
- Research has focused on the compound's mechanism of action, which involves binding to molecular targets such as kinases. This interaction can suppress cell proliferation in cancer cells, making it a subject of interest in cancer therapeutics.
Bioactivity Studies
- Various studies have highlighted the compound's bioactive properties. Its effects on cellular pathways and potential side effects are under investigation to better understand its safety and efficacy in clinical applications.
Industrial Applications
Specialty Chemicals Production
- In the industrial sector, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it ideal for various industrial processes where specific chemical properties are required.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | Lacks carboxylic acid group | Similar synthetic utility but different reactivity |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Different ring structure | Used in similar catalytic applications |
| 5-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | Contains trifluoromethyl group | Enhanced biological activity due to electron-withdrawing effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrazine
- Target Compound : The pyrimidine ring (two nitrogen atoms at positions 1 and 3) in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid confers antimicrobial properties, likely due to enhanced hydrogen bonding with bacterial targets .
- Pyrazine Analogs : Derivatives like BIM-46174 (imidazo[1,2-a]pyrazine core) exhibit Gaq-protein inhibitory activity, highlighting the impact of nitrogen atom positioning on biological targets .
Imidazo[1,2-a]pyridine Derivatives
- Example : 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1004620-20-5) has a phenyl substituent at position 2 and a carboxylic acid at position 5. This structural variation may enhance lipophilicity, influencing membrane permeability compared to the pyrimidine-based target compound .
Functional Group Modifications
- Carboxylic Acid vs. Aldehyde : The aldehyde derivative (JP-5023) offers electrophilic reactivity for synthesizing hydrazones or Schiff bases, whereas the carboxylic acid group in the target compound enables salt formation or esterification .
- Boc-Protected Analogs : Compounds like 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid are utilized as intermediates in peptide coupling reactions, highlighting their role in medicinal chemistry .
Pharmacokinetic and Pharmacodynamic Insights
- Hydrazone Derivatives : The target compound's derivatives exhibit enhanced antibacterial activity due to the hydrazone moiety's ability to chelate metal ions or disrupt microbial enzymes .
- Comparative Efficacy: Pyrazine-based BIM-46174 shows nanomolar potency in Gaq inhibition, while pyrimidine-based compounds require head-to-head studies to quantify antimicrobial superiority .
Preparation Methods
Reduction and Oxidation Sequence via Esters and Alcohols
A patent describing synthetic methods for related tetrahydroimidazo derivatives highlights a route starting from the ethyl ester of 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. This method involves:
- Reduction of the ester using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature for 8 hours to form an intermediate alcohol.
- Oxidation of this intermediate using manganese dioxide in a dichloromethane/methanol mixture under reflux for 24 hours to regenerate the aldehyde intermediate.
This sequence allows for fine control over oxidation states and functional group transformations, facilitating the synthesis of the carboxylic acid or related derivatives.
Catalytic Hydrogenation and Esterification Details
Hydrogenation plays a key role in converting unsaturated imidazo[1,2-a]pyrimidine esters to the tetrahydro derivatives. The use of platinum oxide (PtO2) under mild pressure (30 psi) in ethanol is effective, yielding a high purity product with good yield (90%). Esterification of the carboxylic acid intermediate is typically done under acidic conditions to form ethyl esters, which are more amenable to further chemical modifications such as hydrazide formation.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 2-Aminopyrimidine, 1,1,3-trichloroacetone, NaHCO3, EtOH, reflux 10 h | 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine | Crude | Monitored by TLC |
| 2 | Hydrolysis | CaCO3, water, reflux 1 h | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | - | Purified by extraction |
| 3 | Oxidation | Oxone, DMF, 5°C, 2 h | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 50 | Key acid intermediate |
| 4 | Esterification | Acid to ethyl ester (conditions unspecified) | Ethyl ester derivative | - | Intermediate for hydrogenation |
| 5 | Catalytic hydrogenation | PtO2, 30 psi H2, EtOH, 3 h | Tetrahydro ethyl ester | 90 | High yield, pure solid |
| 6 | Hydrazide formation | Hydrazine hydrate, EtOH, reflux 6 h | Carbohydrazide intermediate | 80 | Precursor for hydrazone derivatives |
| 7 | Reduction (alternative) | LiAlH4, THF, RT, 8 h | Alcohol intermediate | - | Used in alternative synthetic routes |
| 8 | Oxidation (alternative) | MnO2, CH2Cl2/MeOH, reflux 24 h | Aldehyde intermediate | - | Alternative oxidation method |
Research Findings and Analytical Confirmation
The synthesized compounds, including the key acid intermediate and its derivatives, have been rigorously characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the expected chemical shifts consistent with the tetrahydroimidazo[1,2-a]pyrimidine skeleton.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weights.
- Infrared Spectroscopy (IR): Functional groups such as carboxylic acid, ester, and hydrazide are confirmed by characteristic absorption bands.
- Melting Points: Provide purity indication for solid intermediates.
These analyses confirm the successful preparation and structural integrity of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid, and how is its purity validated?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional reagents, followed by cyclization . Key steps include purification via recrystallization or chromatography (e.g., silica gel column). Structural validation employs 1H/13C NMR to assign proton and carbon environments, IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and HRMS to confirm molecular ion peaks .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?
Structural elucidation relies on:
- NMR : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups in the tetrahydro ring at δ 2.5–4.0 ppm). 13C NMR confirms carbonyl carbons (~165–175 ppm) and heterocyclic carbons .
- IR : Detects carboxylic acid O-H (2500–3300 cm⁻¹) and C=O stretches.
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within ±2 ppm error) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and what assays are used to evaluate them?
Derivatives exhibit anxiolytic, cardiovascular, and kinase-inhibitory properties . Standard assays include:
- Enzyme inhibition studies (e.g., ATPase/kinase inhibition via fluorescence polarization).
- Cellular assays (e.g., cytotoxicity profiling in cancer cell lines).
- In vivo models for pharmacokinetic parameters (e.g., bioavailability in rodent studies) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Design of Experiments (DOE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions . Scalability challenges include purification efficiency (e.g., switching from column chromatography to recrystallization for large batches) .
Q. How should researchers address contradictions in spectral data during structural analysis?
Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) may arise from impurities, tautomerism, or stereochemical variations. Mitigation strategies include:
Q. What strategies are effective for identifying biological targets of this compound?
Target identification methods include:
Q. How can stability issues (e.g., degradation under light or humidity) be mitigated during storage?
Stability protocols:
Q. What computational approaches support the design of derivatives with enhanced bioactivity?
Derivative optimization leverages:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
